Cas no 1804696-58-9 (2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine)

2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine is a halogenated pyridine derivative with a unique substitution pattern, offering versatile reactivity for pharmaceutical and agrochemical applications. The presence of bromine and fluorine substituents enhances its utility as a building block in cross-coupling reactions, while the difluoromethyl group contributes to metabolic stability and lipophilicity. The amino group provides a handle for further functionalization, making it valuable in heterocyclic synthesis. Its structural features are particularly advantageous in the development of bioactive compounds, where selective fluorination can improve binding affinity and bioavailability. This compound is well-suited for use in medicinal chemistry and material science research.
2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine structure
1804696-58-9 structure
Product Name:2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine
CAS No:1804696-58-9
MF:C6H4BrF3N2
MW:241.008570671082
CID:4851481
Update Time:2025-05-24

2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine
    • Inchi: 1S/C6H4BrF3N2/c7-4-2(8)1-12-6(11)3(4)5(9)10/h1,5H,(H2,11,12)
    • InChI Key: ZCBYBTKFVNMCTH-UHFFFAOYSA-N
    • SMILES: BrC1C(=CN=C(C=1C(F)F)N)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 158
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.9

2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029071961-1g
2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine
1804696-58-9 97%
1g
$1,475.10 2022-04-01

Additional information on 2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine

Introduction to 2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine (CAS No. 1804696-58-9)

2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine (CAS No. 1804696-58-9) is a versatile and highly functionalized heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound, characterized by its unique combination of amino, bromo, difluoromethyl, and fluoropyridine functionalities, offers a robust platform for the development of novel therapeutic agents.

The structural complexity of 2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine makes it an attractive candidate for various biological studies. The presence of the amino group allows for the formation of hydrogen bonds, which can enhance the compound's binding affinity to biological targets. The bromo substituent provides a handle for further chemical modifications, while the difluoromethyl and fluoropyridine moieties contribute to the compound's metabolic stability and pharmacokinetic properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine. One notable method involves the sequential functionalization of a pyridine core through a series of well-defined steps, including bromination, difluoromethylation, and amination. This synthetic route not only ensures high yields but also allows for the facile introduction of additional functional groups, thereby expanding the scope of potential derivatives.

In the realm of medicinal chemistry, 2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine has shown promise as a lead compound for the development of new drugs targeting various diseases. For instance, studies have demonstrated its potential as an inhibitor of specific enzymes involved in cancer pathways. The compound's ability to modulate these enzymes effectively could lead to the discovery of novel anticancer agents with improved efficacy and reduced side effects.

Beyond cancer research, 2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine has also been explored for its antimicrobial properties. Preliminary investigations have indicated that this compound exhibits potent activity against a range of bacterial strains, including those resistant to conventional antibiotics. This finding is particularly significant given the growing global concern over antibiotic resistance and the urgent need for new antimicrobial therapies.

The pharmacological profile of 2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine has been further elucidated through in vitro and in vivo studies. These studies have provided valuable insights into its mechanism of action, bioavailability, and toxicity profile. For example, in vitro assays have shown that the compound can effectively penetrate cell membranes and interact with intracellular targets, while in vivo experiments have demonstrated its favorable pharmacokinetic properties and low toxicity at therapeutic doses.

In addition to its therapeutic potential, 2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine has also found applications in other areas of chemical research. Its unique electronic properties make it an excellent candidate for use in materials science, particularly in the development of advanced functional materials such as sensors and catalysts. The ability to fine-tune its electronic structure through chemical modifications opens up new possibilities for designing materials with tailored properties.

The ongoing research on 2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine is driven by its multifaceted utility and the potential it holds for addressing unmet medical needs. As scientists continue to explore its properties and applications, it is likely that new avenues for drug discovery and material science will emerge. The interdisciplinary nature of this research underscores the importance of collaboration between chemists, biologists, and materials scientists in advancing our understanding and utilization of this intriguing compound.

In conclusion, 2-Amino-4-bromo-3-(difluoromethyl)-5-fluoropyridine (CAS No. 1804696-58-9) represents a promising molecule with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique combination of functional groups and favorable pharmacological properties make it an attractive candidate for further investigation and development. As research progresses, it is anticipated that this compound will play a significant role in advancing our ability to address complex medical challenges and develop innovative solutions across multiple scientific disciplines.

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